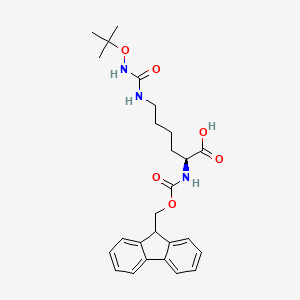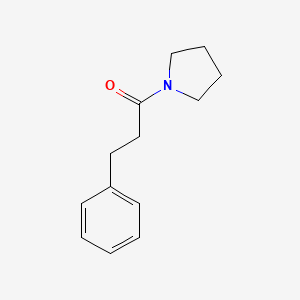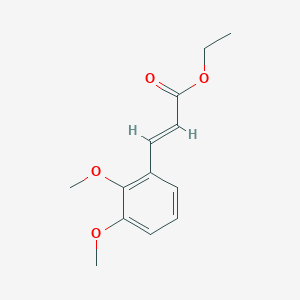
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95% (hereafter referred to as EDPAE) is a versatile organic compound with a wide range of applications in both research and industry. EDPAE is a colorless, flammable liquid with a boiling point of 121 °C and a melting point of -50 °C. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. In addition, EDPAE has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles.
科学的研究の応用
EDPAE has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles. In addition, EDPAE has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
作用機序
The mechanism of action of EDPAE is not fully understood. However, it is believed that the reaction of EDPAE with an acid catalyst produces an intermediate which undergoes a series of reactions to form the desired product. The intermediate is believed to be an enolate, which is a reactive species capable of undergoing a variety of reactions.
Biochemical and Physiological Effects
EDPAE has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and inhalation of the vapor can cause respiratory irritation. In addition, EDPAE has been reported to be toxic to aquatic organisms and is classified as an environmental hazard.
実験室実験の利点と制限
EDPAE has several advantages and limitations for lab experiments. On the plus side, it is a relatively inexpensive starting material and can be easily synthesized in the lab. Additionally, it can be used in a variety of reactions to synthesize a variety of organic compounds. On the other hand, it is a flammable liquid and must be handled with care. In addition, it has been reported to be toxic to aquatic organisms and is classified as an environmental hazard.
将来の方向性
There are several potential future directions for research on EDPAE. For example, further studies could be conducted to better understand its biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, research could be conducted to explore the potential applications of EDPAE in the synthesis of a variety of organic compounds.
合成法
EDPAE can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde and ethyl acrylate in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 70-80 °C and is typically complete within 1-2 hours. The product is isolated by distillation and can be purified by recrystallization from methanol.
特性
IUPAC Name |
ethyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-12(14)9-8-10-6-5-7-11(15-2)13(10)16-3/h5-9H,4H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIWXVGAWRSMB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

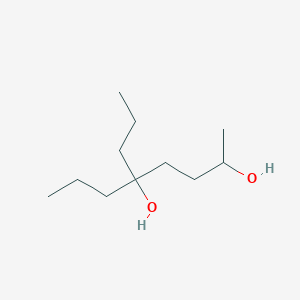
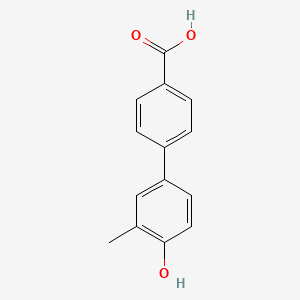
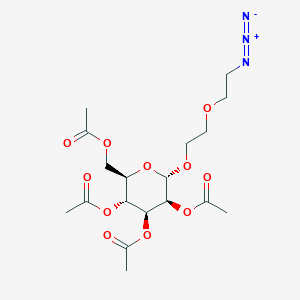
![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
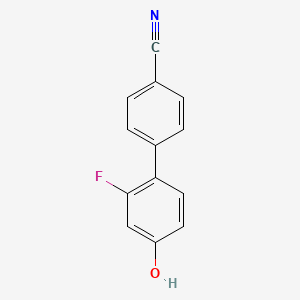
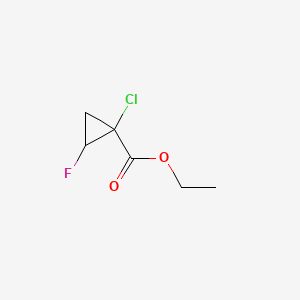
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
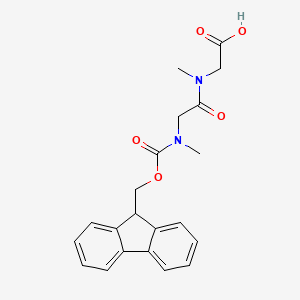
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
